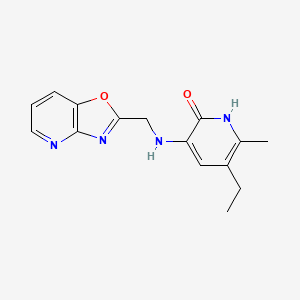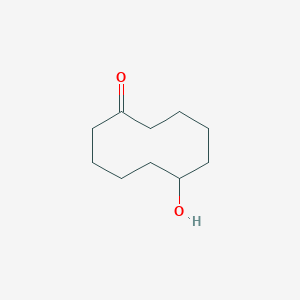
1,1,3,3-Tetrachloro-2,2,4,4-tetramethylcyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetrachloro-2,2,4,4-tetramethylcyclobutane is a chemical compound with the molecular formula C8H12Cl4 It is a cyclobutane derivative characterized by the presence of four chlorine atoms and four methyl groups attached to the cyclobutane ring
Preparation Methods
The synthesis of 1,1,3,3-Tetrachloro-2,2,4,4-tetramethylcyclobutane typically involves the chlorination of 2,2,4,4-tetramethylcyclobutane. The reaction is carried out under controlled conditions using chlorine gas as the chlorinating agent. The process requires careful monitoring of temperature and reaction time to ensure the selective chlorination of the desired positions on the cyclobutane ring .
Chemical Reactions Analysis
1,1,3,3-Tetrachloro-2,2,4,4-tetramethylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxylated derivatives.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the methyl groups to form carboxylic acids.
Common reagents used in these reactions include chlorine gas, lithium aluminum hydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1,1,3,3-Tetrachloro-2,2,4,4-tetramethylcyclobutane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetrachloro-2,2,4,4-tetramethylcyclobutane involves its interaction with specific molecular targets. The chlorine atoms and methyl groups on the cyclobutane ring influence its reactivity and interactions with other molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
1,1,3,3-Tetrachloro-2,2,4,4-tetramethylcyclobutane can be compared with similar compounds such as:
1,1,2,2-Tetrachloroethane: Another chlorinated compound with different structural and chemical properties.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A related compound with hydroxyl groups instead of chlorine atoms.
2,2,4,4-Tetramethylcyclobutane-1,3-dione: A compound with carbonyl groups instead of chlorine atoms.
The uniqueness of this compound lies in its specific arrangement of chlorine and methyl groups, which imparts distinct chemical and physical properties .
Properties
CAS No. |
7374-59-6 |
|---|---|
Molecular Formula |
C8H12Cl4 |
Molecular Weight |
250.0 g/mol |
IUPAC Name |
1,1,3,3-tetrachloro-2,2,4,4-tetramethylcyclobutane |
InChI |
InChI=1S/C8H12Cl4/c1-5(2)7(9,10)6(3,4)8(5,11)12/h1-4H3 |
InChI Key |
GRGGZBVSKCXMAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(C1(Cl)Cl)(C)C)(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





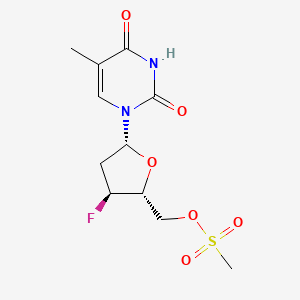

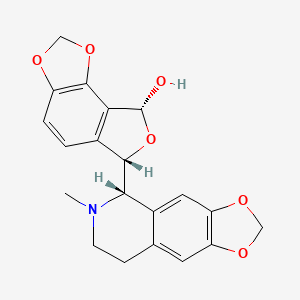
![1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12794014.png)
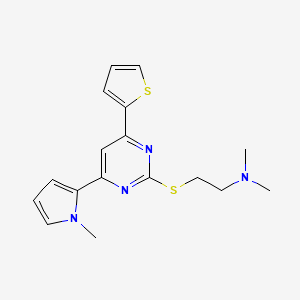
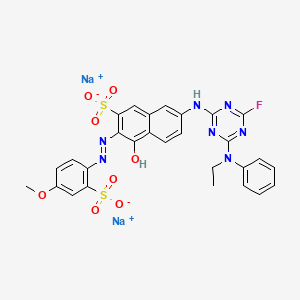
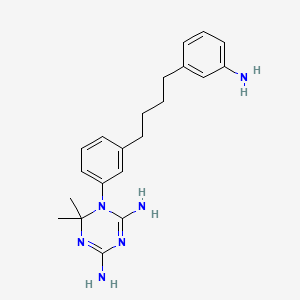
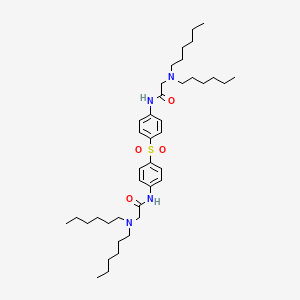
![1a-phenyl-2a,3,4,5,6,6a,7,7a-octahydro-2H-naphtho[2,3-b]oxirene](/img/structure/B12794055.png)
